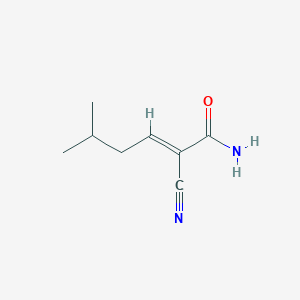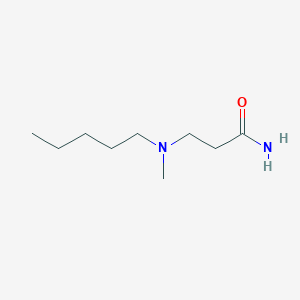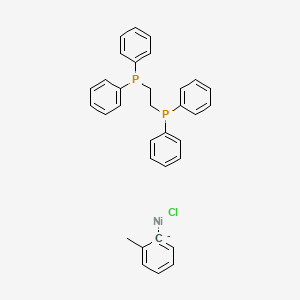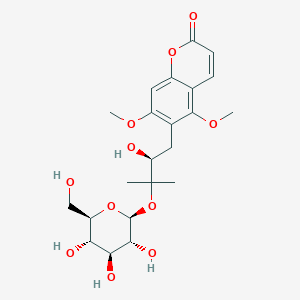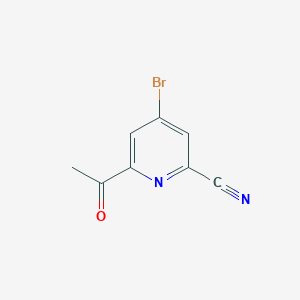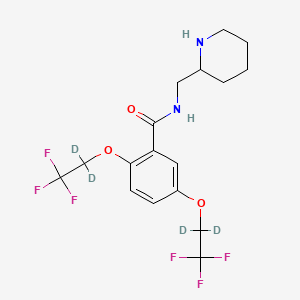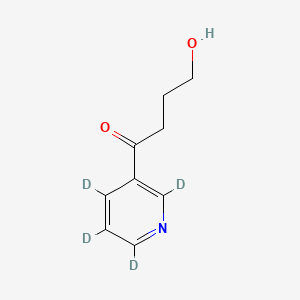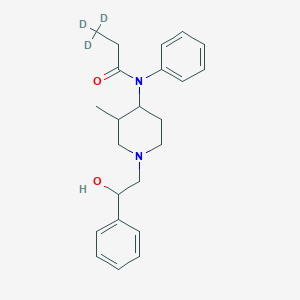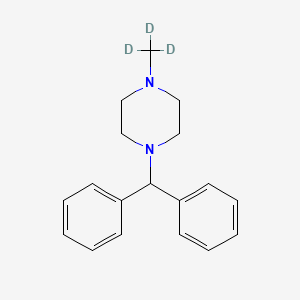
Cyclizine-d3 (n-methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclizine-d3 (n-methyl-d3) is a deuterated form of cyclizine, a piperazine-derivative antihistamine. It is primarily used as an antiemetic and antivertigo agent. The deuterium labeling in Cyclizine-d3 (n-methyl-d3) makes it a valuable tool in pharmacokinetic studies and other scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclizine-d3 (n-methyl-d3) involves the incorporation of deuterium atoms into the cyclizine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Cyclizine-d3 (n-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cyclizine-d3 (n-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, non-deuterated cyclizine, and substituted cyclizine derivatives .
Aplicaciones Científicas De Investigación
Cyclizine-d3 (n-methyl-d3) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Studies: It is used to study the metabolic pathways and the effects of deuterium on drug metabolism.
Drug Development: The compound is used in the development of new antiemetic and antivertigo drugs.
Analytical Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques
Mecanismo De Acción
Cyclizine-d3 (n-methyl-d3) exerts its effects through its antihistaminic and anticholinergic properties. It acts as an antagonist at the histamine H1 receptors, reducing the effects of histamine in the body. Additionally, it has central anticholinergic properties that help in reducing nausea and vomiting by depressing labyrinth excitability and vestibular stimulation. The compound also affects the medullary chemoreceptor trigger zone, which plays a role in the vomiting reflex .
Comparación Con Compuestos Similares
Similar Compounds
Cyclizine: The non-deuterated form of Cyclizine-d3 (n-methyl-d3).
Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Cinnarizine: A different class of antihistamine used for similar indications
Uniqueness
Cyclizine-d3 (n-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C18H22N2 |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3/i1D3 |
Clave InChI |
UVKZSORBKUEBAZ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



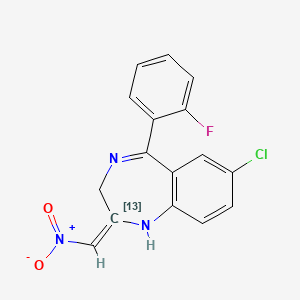

![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
